

# analytical techniques for ethyl 1-ethyl-4-oxocyclohexanecarboxylate

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## Compound of Interest

Compound Name:	Ethyl 1-ethyl-4-oxocyclohexanecarboxylate
Cat. No.:	B1603931

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## An In-Depth Guide to the Analytical Characterization of **Ethyl 1-ethyl-4-oxocyclohexanecarboxylate**

This document provides a comprehensive guide to the essential analytical techniques for the characterization of **Ethyl 1-ethyl-4-oxocyclohexanecarboxylate**. Designed for researchers, scientists, and professionals in drug development, this guide moves beyond mere procedural lists to offer a deep dive into the causality behind methodological choices, ensuring robust and reliable analytical outcomes.

## Introduction: The Analytical Imperative

**Ethyl 1-ethyl-4-oxocyclohexanecarboxylate** is a substituted cyclohexanone derivative that serves as a key intermediate in the synthesis of various organic molecules, including potential pharmaceutical agents.<sup>[1]</sup> Its purity, identity, and stability are critical parameters that can significantly impact the yield, safety, and efficacy of downstream products. Therefore, a multi-faceted analytical approach is not just recommended but essential for its quality control and characterization. This guide details the application of chromatographic and spectroscopic techniques to provide a complete analytical profile of this compound.

## Physicochemical Properties: A Foundation for Analysis

Understanding the fundamental properties of a molecule is the first step in developing appropriate analytical methods. These characteristics influence choices regarding sample preparation, chromatographic conditions, and spectroscopic parameters.

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>18</sub> O <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	198.26 g/mol	<a href="#">[2]</a>
IUPAC Name	ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate	<a href="#">[2]</a>
CAS Number	59032-71-2	<a href="#">[2]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[1]</a> <a href="#">[3]</a>
Boiling Point	150-152 °C at 40 mmHg	<a href="#">[1]</a>
Density	~1.068 g/mL at 25 °C	
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol, acetone.	<a href="#">[3]</a>

## Section 1: Chromatographic Purity and Quantification

Chromatography is the cornerstone for assessing the purity of organic intermediates. For a moderately volatile and thermally stable compound like **ethyl 1-ethyl-4-oxocyclohexane-1-carboxylate**, both Gas and Liquid Chromatography offer powerful, complementary insights.

### Gas Chromatography (GC) for Volatile Impurity Profiling

**Expertise & Rationale:** Gas Chromatography is the preferred method for analyzing volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials. The compound's boiling point makes it amenable to GC without derivatization. A Flame Ionization Detector (FID) is ideal due to its high sensitivity to hydrocarbons and a wide linear range, making it perfect for percentage-area purity analysis.

## Protocol: Purity Analysis by GC-FID

## • Sample Preparation:

- Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask.
- Dissolve and dilute to volume with a suitable solvent, such as HPLC-grade acetone or ethyl acetate. The final concentration should be around 5 mg/mL.
- Vortex thoroughly to ensure homogeneity.

## • Instrumentation &amp; Conditions:

- System: Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
- Column: A non-polar or mid-polarity column is recommended. A 30 m x 0.25 mm ID, 0.25 µm film thickness column (e.g., DB-5ms, HP-5ms) provides excellent resolution for a wide range of impurities.
- Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.
- Injector: 250 °C, Split ratio 50:1. The high split ratio prevents column overloading with the main analyte peak.
- Oven Program:
  - Initial Temperature: 80 °C, hold for 1 minute.
  - Ramp: 15 °C/min to 280 °C.
  - Final Hold: Hold at 280 °C for 5 minutes. This ensures that any less volatile components are eluted.
- Detector (FID): 300 °C.
- Injection Volume: 1 µL.

- Data Analysis:
  - Integrate all peaks in the chromatogram.
  - Calculate the purity using the area percent method:  $(\% \text{ Purity}) = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) * 100$ .
  - Identify known impurities by comparing their retention times with those of reference standards.

Trustworthiness Check: System suitability should be verified by injecting a standard solution to check for theoretical plates, peak symmetry, and reproducibility of the main peak area.

## High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is indispensable for analyzing non-volatile impurities and degradation products. However,  $\beta$ -keto esters like the target analyte can present a significant challenge: keto-enol tautomerism.<sup>[4]</sup> In solution, the molecule exists as an equilibrium mixture of the keto and enol forms, which can separate on a reversed-phase column, leading to broad or split peaks.

To overcome this, the interconversion rate must be accelerated so that the two forms elute as a single, averaged peak. This can be achieved by:

- Increasing Temperature: A moderately elevated column temperature (e.g., 40 °C) can speed up the keto-enol equilibrium.<sup>[4]</sup>
- Controlling pH: An acidic mobile phase can catalyze the interconversion.<sup>[4]</sup>

### Protocol: Reversed-Phase HPLC for Purity Analysis

- Sample Preparation:
  - Prepare a stock solution at 1.0 mg/mL in the mobile phase (or a compatible solvent like acetonitrile).
  - Further dilute to a working concentration of approximately 0.1 mg/mL.

- Filter the sample through a 0.45 µm syringe filter before injection.
- Instrumentation & Conditions:
  - System: HPLC with a quaternary or binary pump, autosampler, thermostatted column compartment, and a Diode-Array Detector (DAD) or UV detector.
  - Column: C18, 4.6 x 150 mm, 5 µm particle size.
  - Mobile Phase:
    - A: 0.1% Formic Acid in Water.
    - B: 0.1% Formic Acid in Acetonitrile.[\[5\]](#)
  - Gradient:
    - Start at 40% B, hold for 2 minutes.
    - Linear ramp to 95% B over 10 minutes.
    - Hold at 95% B for 3 minutes.
    - Return to 40% B and equilibrate for 5 minutes.
  - Flow Rate: 1.0 mL/min.
  - Column Temperature: 40 °C.
  - Detection: UV at 210 nm (for the carbonyl group) and 254 nm. A DAD is preferred to check for peak purity and the presence of co-eluting impurities.
  - Injection Volume: 10 µL.
- Data Analysis:
  - Calculate purity using the area percent method at the wavelength of maximum absorbance.

- Use DAD data to assess peak purity and confirm that minor peaks are not spectrally identical to the main peak.

## Section 2: Spectroscopic Structural Elucidation

Spectroscopy provides an orthogonal confirmation of the molecule's identity and structure, which is non-negotiable in regulated environments.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

**Expertise & Rationale:** NMR is the most powerful technique for unambiguous structure confirmation.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. While a spectrum for the exact target molecule is not publicly available, we can predict the key signals based on its structure and data from similar compounds like ethyl 4-oxocyclohexanecarboxylate.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Predicted  $^1\text{H}$  NMR Signals (in  $\text{CDCl}_3$ ):

- ~4.1-4.2 ppm (quartet):  $-\text{O}-\text{CH}_2-\text{CH}_3$  of the ethyl ester.
- ~1.2-1.3 ppm (triplet):  $-\text{O}-\text{CH}_2-\text{CH}_3$  of the ethyl ester.
- ~2.2-2.5 ppm (multiplet): Protons on carbons adjacent to the ketone ( $\text{C}=\text{O}$ ).
- ~1.8-2.1 ppm (multiplet): Remaining cyclohexyl ring protons.
- ~1.6-1.8 ppm (quartet):  $-\text{CH}_2-\text{CH}_3$  of the N-ethyl group.
- ~0.8-0.9 ppm (triplet):  $-\text{CH}_2-\text{CH}_3$  of the N-ethyl group.

**Protocol: NMR Analysis**

- **Sample Preparation:** Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition:** Acquire  $^1\text{H}$  and  $^{13}\text{C}$  spectra on a 400 MHz or higher spectrometer. Standard acquisition parameters are typically sufficient.

- Analysis: Correlate the observed chemical shifts, integrations, and coupling patterns with the expected structure.

## Mass Spectrometry (MS) for Identity and Fragmentation

**Expertise & Rationale:** Mass spectrometry, especially when coupled with GC (GC-MS), confirms the molecular weight and provides structural information through fragmentation patterns. The electron ionization (EI) fragmentation of cyclic ketones is well-characterized.<sup>[9]</sup> <sup>[10]</sup> For cyclohexanone, a characteristic fragment at m/z 55 is often the base peak.<sup>[10]</sup> We can predict the fragmentation of our target molecule based on these principles.

Expected Fragmentation Pattern (EI):

- Molecular Ion (M<sup>+</sup>): A peak at m/z 198 corresponding to the molecular weight [C<sub>11</sub>H<sub>18</sub>O<sub>3</sub>]<sup>+</sup>.
- Key Fragments:
  - Loss of the ethoxy group (-OC<sub>2</sub>H<sub>5</sub>) leading to a fragment at m/z 153.
  - Loss of the entire ester group (-COOC<sub>2</sub>H<sub>5</sub>) leading to a fragment at m/z 125.
  - Alpha-cleavage adjacent to the ketone, followed by subsequent rearrangements, is expected to generate a complex pattern, likely including ions related to the cleavage of the ring.

Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
- GC Conditions: Use the same GC method as described in Section 1.1.
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 40 to 300.

- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Analysis: Compare the acquired mass spectrum of the main GC peak against the predicted fragmentation pattern and the expected molecular weight.

## Infrared (IR) Spectroscopy for Functional Group Confirmation

Expertise & Rationale: IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups. It is an excellent identity check. For this molecule, we expect two distinct carbonyl (C=O) stretching vibrations.

Characteristic IR Absorptions:

- ~1735-1750 cm<sup>-1</sup>: Strong absorption from the ester C=O stretch.[11]
- ~1715 cm<sup>-1</sup>: Strong absorption from the ketone C=O stretch.
- ~2850-3000 cm<sup>-1</sup>: C-H stretching vibrations of the alkyl groups.
- ~1180-1250 cm<sup>-1</sup>: C-O stretching of the ester group.[11]

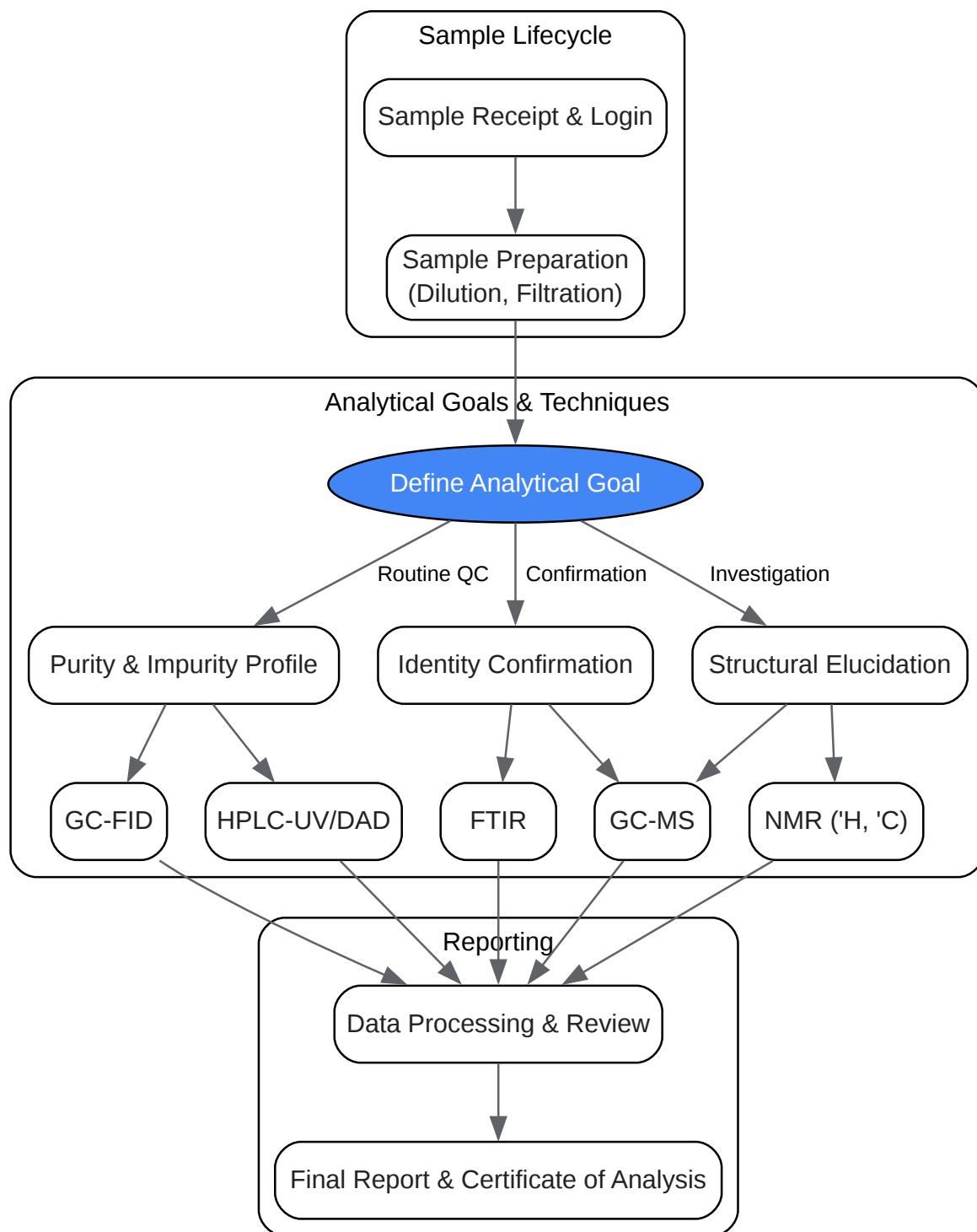
Protocol: FTIR Analysis

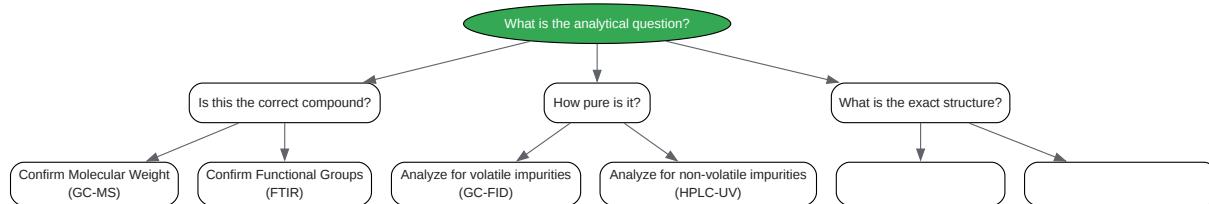
- Sample Preparation: Place one drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Data Acquisition: Acquire the spectrum from 4000 to 400 cm<sup>-1</sup>.
- Analysis: Verify the presence of the characteristic absorption bands for the ketone and ester functional groups.

## Section 3: Integrated Analytical Workflow

A structured workflow ensures that all necessary analytical questions are answered efficiently. The choice of technique is dictated by the specific goal, whether it is routine quality control or

in-depth structural investigation.





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Caption: Decision tree for selecting the appropriate analytical technique.

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